2,5-Dibromo-N-methoxy-N-methylbenzamide CAS 1504563-06-7 properties
2,5-Dibromo-N-methoxy-N-methylbenzamide CAS 1504563-06-7 properties
Strategic Reagent Profile & Application Guide
CAS: 1504563-06-7 Formula: C₉H₉Br₂NO₂ Molecular Weight: 322.98 g/mol [1]
Part 1: Executive Summary
2,5-Dibromo-N-methoxy-N-methylbenzamide represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural utility is derived from two orthogonal reactivity profiles:
-
The Weinreb Amide Moiety: Provides a thermodynamic trap for nucleophilic acyl substitution, allowing the controlled synthesis of aryl ketones without over-addition to tertiary alcohols.
-
Regioselective Halogenation: The 2,5-dibromo substitution pattern offers distinct steric and electronic environments. The C5-bromine is sterically accessible for rapid cross-coupling, while the C2-bromine (ortho to the amide) is sterically crowded, allowing for sequential, site-selective functionalization strategies.
This guide details the physicochemical properties, synthesis, and strategic application of this compound in the development of pharmaceutical scaffolds.[2]
Part 2: Physicochemical Profile
Note: Specific experimental values for this CAS are proprietary to custom synthesis catalogs. The values below are derived from structure-activity relationship (SAR) modeling of close structural analogs (e.g., 2,5-dichloro-N-methoxy-N-methylbenzamide).
| Property | Value / Description | Practical Implication |
| Physical State | Solid (Crystalline powder) | Easy handling compared to liquid benzoyl chlorides.[3] |
| Melting Point | Est. 65–85 °C | Stable at room temperature; suitable for solid storage. |
| Solubility | DCM, THF, EtOAc, DMSO | Compatible with standard organic synthesis solvents. |
| Stability | Hydrolytically stable (neutral pH) | Weinreb amides resist hydrolysis better than esters, allowing multi-step handling. |
| LogP | ~2.8 (Predicted) | Moderate lipophilicity; amenable to standard silica chromatography. |
Part 3: Synthetic Utility & Mechanism
The core value of CAS 1504563-06-7 lies in its ability to serve as a divergent point in a synthesis campaign.
The Weinreb Ketone Synthesis
Unlike acid chlorides or esters, which react with organometallics (R-MgBr or R-Li) to form tertiary alcohols via double addition, the N-methoxy-N-methyl group forms a stable five-membered chelate intermediate with the metal cation. This intermediate collapses only upon acidic workup, releasing the ketone cleanly.
-
Mechanism: The magnesium or lithium atom coordinates between the carbonyl oxygen and the methoxy oxygen, "freezing" the reaction at the tetrahedral intermediate stage.
-
Application: Synthesis of 2,5-dibromobenzophenones or acetophenones, which are precursors to quinazolines and indazoles.
Regioselective Cross-Coupling
The electronic and steric difference between the C2 and C5 positions allows for Sequential Pd-Catalyzed Cross-Coupling .
-
Site C5 (Para to C2, Meta to Amide): Less sterically hindered. Reacts faster in Suzuki-Miyaura or Sonogashira couplings under mild conditions.
-
Site C2 (Ortho to Amide): Sterically hindered and electronically deactivated by the electron-withdrawing amide. Requires forcing conditions or specialized ligands (e.g., SPhos, XPhos) to react, allowing C5 to be targeted first.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Reagent
Starting Material: 2,5-Dibromobenzoic acid[4]
Reagents:
-
2,5-Dibromobenzoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Activation: Dissolve 2,5-dibromobenzoic acid in anhydrous DCM (0.2 M concentration) under nitrogen. Add EDCI and HOBt. Stir at 0°C for 30 minutes to form the active ester.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of Et₃N.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Workup: Quench with 1M HCl (to remove unreacted amine/EDCI). Wash the organic layer with sat.[5] NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).
Protocol B: Selective C5-Arylation (Suzuki Coupling)
Target: 4'-Substituted-4-bromo-2-(N-methoxy-N-methylcarbamoyl)biphenyl
Reagents:
-
CAS 1504563-06-7 (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine reagents in a reaction vial. Sparge solvents with argon for 10 minutes.
-
Reaction: Heat to 60°C. Note: Keep temperature moderate to prevent activation of the sterically hindered C2-bromide.
-
Monitoring: Monitor consumption of starting material by HPLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water, and purify via silica chromatography.
Part 5: Visualization of Reactivity
The following diagram illustrates the divergent synthetic pathways available to this scaffold.
Figure 1: Divergent synthetic utility of CAS 1504563-06-7. The scaffold allows orthogonal access to ketones (Green path) or biaryl systems (Red path).
Part 6: Safety & Handling
Hazard Classification (GHS):
-
Skin Irritation: Category 2[6]
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)
Precautionary Statements:
-
Handling: Handle in a fume hood. Avoid dust formation.[6] The compound contains organobromines, which can be sensitizers.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis, although Weinreb amides are relatively robust.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.[7]
Part 7: References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Foundational reference for the Weinreb amide mechanism.
-
-
ChemScene. (n.d.). "2,5-Dichloro-N-methoxy-N-methylbenzamide Properties". ChemScene Product Catalog.
-
Source for physicochemical properties of the chlorinated analog, used for property estimation.
-
-
BenchChem. (2025).[8][9] "Reaction of meso-2,5-dibromoadipic Acid with Nucleophiles". Application Note.
-
Provides context on the reactivity of 2,5-dibromo motifs in organic synthesis.
-
-
Fisher Scientific. (2025). "Safety Data Sheet: Halogenated Benzamides".
-
General safety protocols for substituted benzamide handling.
-
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. pdb.kraiburg-tpe.com [pdb.kraiburg-tpe.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
